Sulfato de Azul de Nilo

Descripción general

Descripción

Es un polvo cristalino azul oscuro que es soluble en agua y etanol pero insoluble en solventes orgánicos . El sulfato de azul de Nilo se usa ampliamente en tinción biológica e histológica, donde imparte un color azul a los núcleos celulares y se puede usar en combinación con microscopía de fluorescencia .

Aplicaciones Científicas De Investigación

El sulfato de azul de Nilo tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del sulfato de azul de Nilo implica su capacidad para unirse a objetivos y vías moleculares específicos. En la tinción biológica, se une a los núcleos celulares y otros componentes celulares, impartiendo un color azul. En la terapia fotodinámica, el this compound actúa como un fotosensibilizador, generando especies reactivas de oxígeno al exponerse a la luz, lo que puede inducir la muerte celular en los tejidos diana .

Análisis Bioquímico

Biochemical Properties

Nile Blue A sulfate plays a significant role in biochemical reactions due to its ability to stain acidic components such as phospholipids, nucleic acids, and fatty acids by imparting a dark blue color, while neutral lipids like triglycerides are stained pink or red . This staining property is crucial for distinguishing between different types of lipids in biological samples. Nile Blue A sulfate interacts with various biomolecules, including enzymes and proteins, through non-covalent interactions, which facilitate its binding to specific cellular components .

Cellular Effects

Nile Blue A sulfate has notable effects on various cell types and cellular processes. It is used to stain cell nuclei, providing a blue color that aids in visualizing cellular structures . Additionally, Nile Blue A sulfate is employed in fluorescence microscopy to detect the presence of polyhydroxybutyrate granules in both prokaryotic and eukaryotic cells .

Molecular Mechanism

The molecular mechanism of Nile Blue A sulfate involves its interaction with acidic cellular components. It binds to phospholipids, nucleic acids, and fatty acids, resulting in a color change that facilitates the visualization of these molecules . Nile Blue A sulfate’s fluorescent properties are highly dependent on the pH and the solvents used, with its absorption and emission maxima varying accordingly . This solvatochromism allows Nile Blue A sulfate to be used in different experimental conditions to study various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nile Blue A sulfate can change over time. Studies have shown that the fluorescence duration of Nile Blue A sulfate in ethanol is shorter than that of Nile red, indicating differences in stability and degradation . The compound’s stability and long-term effects on cellular function are influenced by factors such as pH and solvent environment, which can affect its fluorescence properties and staining efficiency .

Dosage Effects in Animal Models

The effects of Nile Blue A sulfate vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects, while lower doses are generally well-tolerated . Studies have shown that Nile Blue A sulfate can be used to stain tissues in animal models, providing valuable insights into lipid distribution and metabolism . The threshold effects and potential toxicity at high doses necessitate careful dosage optimization in experimental settings.

Metabolic Pathways

Nile Blue A sulfate is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors that are essential for lipid synthesis and degradation . The compound’s ability to stain lipids makes it a valuable tool for studying metabolic flux and changes in metabolite levels in different biological samples .

Transport and Distribution

Within cells and tissues, Nile Blue A sulfate is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by factors such as pH and solvent environment, which affect its binding affinity and staining properties . Nile Blue A sulfate’s transport and distribution are crucial for its effectiveness as a staining agent in histological and biochemical studies.

Subcellular Localization

Nile Blue A sulfate exhibits specific subcellular localization, primarily targeting acidic compartments such as lysosomes . This localization is facilitated by its binding to acidic components within these organelles, resulting in a distinct color change that aids in visualizing subcellular structures . The compound’s subcellular localization is essential for its function as a staining agent, allowing researchers to study the distribution and dynamics of cellular components.

Métodos De Preparación

El sulfato de azul de Nilo se puede sintetizar a través de varios métodos. Un método común implica la reacción de cloracetil bencilamina con nitrobenzofenona . Las condiciones de reacción generalmente incluyen el uso de un solvente como el etanol y un catalizador para facilitar la reacción. Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando rutas de reacción similares, pero optimizadas para obtener rendimientos y pureza más altos.

Análisis De Reacciones Químicas

El sulfato de azul de Nilo experimenta varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución. Por ejemplo, hervir una solución de this compound con ácido sulfúrico produce rojo de Nilo (oxazona de azul de Nilo), que es un compuesto distinto con diferentes propiedades fluorescentes . Los reactivos comunes utilizados en estas reacciones incluyen ácido sulfúrico para la oxidación y varios agentes reductores para las reacciones de reducción. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Comparación Con Compuestos Similares

El sulfato de azul de Nilo se puede comparar con otros compuestos similares como:

Rojo de Nilo: Producido hirviendo this compound con ácido sulfúrico, tiene propiedades fluorescentes distintas y se utiliza para detectar lípidos.

Azul de metileno: Otro tinte utilizado en la tinción biológica, pero con diferentes propiedades y aplicaciones de tinción.

Eosina Y: Un agente de tinción fluorescente utilizado para teñir glóbulos rojos y proteínas.

El this compound es único en su capacidad para teñir lípidos tanto neutros como ácidos, lo que lo convierte en una herramienta versátil en aplicaciones biológicas e histológicas .

Actividad Biológica

Nile Blue A, a synthetic dye belonging to the phenoxazine family, has garnered significant attention in biological research due to its unique fluorescence properties and potential applications in cellular imaging and therapeutic delivery. This article delves into the biological activity of Nile Blue A, highlighting its mechanisms of action, binding characteristics with DNA, and applications in cellular studies.

Nile Blue A is known for its strong fluorescence and photostability, making it suitable for various biological applications. Its chemical structure allows it to interact with biomolecules, particularly DNA, where it exhibits dual site binding characteristics. Research indicates that Nile Blue A can bind to calf thymus DNA (CT-DNA) in a cooperative manner, with a binding constant of at certain concentrations . This interaction is crucial as it can lead to photosensitization effects that may induce DNA damage through electron transfer mechanisms .

Binding Characteristics

The binding of Nile Blue A to DNA is characterized by two distinct modes:

- Cooperative Binding : At lower concentrations of Nile Blue A, the binding increases cooperatively.

- Non-Cooperative Binding : At higher concentrations, the binding shifts to a non-cooperative mode.

The binding parameters are summarized in the following table:

| Binding Mode | Binding Constant (M⁻¹) | Cooperativity Factor | Excluded Binding Sites |

|---|---|---|---|

| Cooperative | 2680 | 240 | 56.66 |

| Non-Cooperative | N/A | N/A |

1. Cell Imaging and Mitochondrial Targeting

Cationic derivatives of Nile Blue A have been developed for live-cell imaging due to their excellent mitochondrial permeability and solvatochromism. These derivatives show enhanced fluorescence in lipophilic environments compared to aqueous media, making them suitable for studying mitochondrial dynamics . In HeLa cells, cationic Nile Blue demonstrated selective accumulation in mitochondria, which is critical for evaluating mitochondrial function and drug delivery systems .

2. Antiproliferative Activity

Studies have shown that Nile Blue analogs exhibit significant antiproliferative activity against yeast cells (Saccharomyces cerevisiae). One such analog, BaP1, was observed to induce cell death through mechanisms involving vacuole membrane permeabilization . This highlights the potential use of Nile Blue derivatives in therapeutic applications targeting cell proliferation.

Case Study 1: Interaction with DNA

A study investigated the interaction between Nile Blue A and DNA using spectroscopy techniques. The results indicated that Nile Blue A could induce DNA photosensitization leading to potential cytotoxic effects under specific conditions .

Case Study 2: Mitochondrial Imaging

In a live-cell imaging experiment, cationic Nile Blue derivatives were used to visualize mitochondrial dynamics in HeLa cells. The findings showed that these dyes could effectively highlight mitochondrial structures while remaining stable against oxidative stress .

Propiedades

Número CAS |

3625-57-8 |

|---|---|

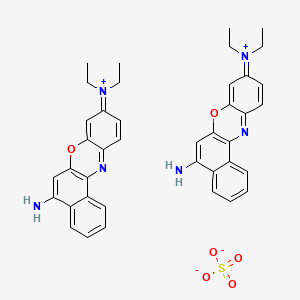

Fórmula molecular |

C20H20N3O5S- |

Peso molecular |

414.5 g/mol |

Nombre IUPAC |

(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;sulfate |

InChI |

InChI=1S/C20H19N3O.H2O4S/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;1-5(2,3)4/h5-12,21H,3-4H2,1-2H3;(H2,1,2,3,4)/p-1 |

Clave InChI |

FQSXHOFWIJVSDY-UHFFFAOYSA-M |

SMILES |

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]S(=O)(=O)[O-] |

SMILES canónico |

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]S(=O)(=O)[O-] |

Key on ui other cas no. |

3625-57-8 |

Números CAS relacionados |

2381-85-3 (Parent) |

Sinónimos |

Cresyl Fast Violet Nile Blue nile blue A perchlorate Nile Blue perchlorate nile blue sulfate Nile Blue tetrafluoroborate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.